molecular formula C25H31N3O6S B6081211 3-(AZEPANE-1-SULFONYL)-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXYBENZAMIDE

3-(AZEPANE-1-SULFONYL)-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXYBENZAMIDE

Cat. No.: B6081211
M. Wt: 501.6 g/mol
InChI Key: PFYBOTWPZGGBGO-UHFFFAOYSA-N
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Description

3-(AZEPANE-1-SULFONYL)-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(AZEPANE-1-SULFONYL)-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the azepane ring: This step involves the cyclization of a suitable precursor to form the azepane ring.

    Sulfonylation: The azepane ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Coupling with the benzamide moiety: The sulfonylated azepane is coupled with a benzamide derivative, which is synthesized separately through nitration, reduction, and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonyl amides can interact with enzymes or receptors, inhibiting or modulating their activity. The cyano and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(AZEPANE-1-SULFONYL)-N-(2-CYANO-4,5-DIMETHOXYPHENYL)-4-METHOXYBENZAMIDE
  • 3-(AZEPANE-1-SULFONYL)-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-ETHOXYBENZAMIDE

Uniqueness

The unique combination of functional groups in 3-(AZEPANE-1-SULFONYL)-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXYBENZAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S/c1-4-33-22-14-19(17-26)20(16-23(22)34-5-2)27-25(29)18-10-11-21(32-3)24(15-18)35(30,31)28-12-8-6-7-9-13-28/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYBOTWPZGGBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCCCC3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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